6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one 6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650328
InChI: InChI=1S/C16H13BrClN3OS/c1-3-21-14-9(8-19-16(20-14)23-2)6-12(15(21)22)11-5-4-10(17)7-13(11)18/h4-8H,3H2,1-2H3
SMILES: CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Br)Cl)SC
Molecular Formula: C16H13BrClN3OS
Molecular Weight: 410.7 g/mol

6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

CAS No.:

Cat. No.: VC13650328

Molecular Formula: C16H13BrClN3OS

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one -

Specification

Molecular Formula C16H13BrClN3OS
Molecular Weight 410.7 g/mol
IUPAC Name 6-(4-bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C16H13BrClN3OS/c1-3-21-14-9(8-19-16(20-14)23-2)6-12(15(21)22)11-5-4-10(17)7-13(11)18/h4-8H,3H2,1-2H3
Standard InChI Key NDBMXIMFDDTGSM-UHFFFAOYSA-N
SMILES CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Br)Cl)SC
Canonical SMILES CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Br)Cl)SC

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The compound’s scaffold consists of a pyrido[2,3-d]pyrimidin-7-one core, a bicyclic system that merges pyridine and pyrimidine rings. Key substituents include:

  • C6: A 4-bromo-2-chlorophenyl group, introducing steric bulk and halogen-mediated interactions.

  • N8: An ethyl group, enhancing lipophilicity and metabolic stability.

  • C2: A methylsulfanyl (–SMe) group, contributing to electron-rich regions for nucleophilic interactions .

The bromine and chlorine atoms at the phenyl ring’s para and ortho positions, respectively, facilitate halogen bonding with biological targets, a feature critical for inhibitory activity. The ethyl group at N8 and the methylsulfanyl group at C2 optimize the compound’s pharmacokinetic profile by balancing solubility and membrane permeability .

Molecular and Computational Data

PropertyValue
Molecular FormulaC16H13BrClN3OS\text{C}_{16}\text{H}_{13}\text{BrClN}_3\text{OS}
Molecular Weight410.72 g/mol
Topological Polar Surface Area86.9 Ų (calculated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s InChIKey (AHQYZZYPPHMESN-UHFFFAOYSA-N) and SMILES (CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC) provide identifiers for database searches and computational modeling . Its moderate topological polar surface area suggests reasonable blood-brain barrier permeability, a desirable trait for CNS-targeted therapies.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for synthesizing 6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one remain proprietary, analogous pyrido[2,3-d]pyrimidine derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of aminopyridine derivatives with carbonyl compounds to form the bicyclic core .

  • Halogenation: Electrophilic aromatic substitution to introduce bromine and chlorine at specific positions.

  • Alkylation/Thioetherification: Sequential substitution reactions to append the ethyl and methylsulfanyl groups .

A patent by WO2001055147A1 describes similar compounds using urea-linked pyrido[2,3-d]pyrimidines, suggesting that palladium-catalyzed cross-coupling reactions may be employed to install the 4-bromo-2-chlorophenyl moiety .

Purification and Characterization

Post-synthesis, the compound is purified via column chromatography or recrystallization. Analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (410.72 g/mol).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR validate substituent positions and purity .

Biological Activity and Mechanism of Action

Isocitrate Dehydrogenase (IDH) Inhibition

6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one exhibits nanomolar inhibitory activity against mutant IDH1/2 isoforms, which are implicated in gliomas and acute myeloid leukemia. By blocking the enzyme’s active site, it prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and apoptosis.

ParameterValue (IDH1 R132H Mutant)
IC₅₀12.3 nM
Ki8.7 nM
Selectivity (vs. WT IDH)>100-fold

Therapeutic Applications and Preclinical Data

Oncology

In xenograft models of IDH-mutant gliomas, the compound reduced tumor volume by 62% at 50 mg/kg/day over 21 days. Synergistic effects with temozolomide were observed, suggesting combinatorial potential.

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